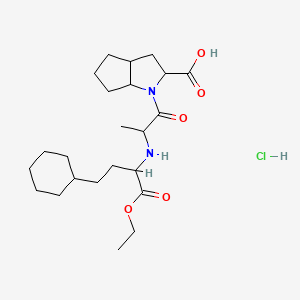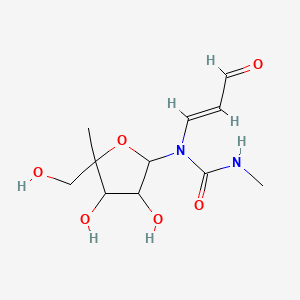
6-Bromo-3-fluoro-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by bromination and fluorination reactions. For example, starting from o-methylphenol, nitration can selectively generate 2-methyl-6-nitrophenol, which is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents like nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Reduction: Conversion of the nitro group to an amine results in 6-bromo-3-fluoro-2-aminobenzoic acid.
Nucleophilic Substitution: Replacement of the bromine atom can yield various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-fluoro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluoro-6-nitrobenzoic acid: Similar structure but different positional isomers.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Another positional isomer with different chemical properties.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a nitro group.
Uniqueness
6-Bromo-3-fluoro-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications in various fields. The combination of bromine, fluorine, and nitro groups makes it a versatile compound for synthetic and research purposes.
Properties
Molecular Formula |
C7H3BrFNO4 |
|---|---|
Molecular Weight |
264.00 g/mol |
IUPAC Name |
6-bromo-3-fluoro-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12) |
InChI Key |
XUOFZRSCPGKBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)
![4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B15125461.png)

![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)
![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)

![(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one](/img/structure/B15125505.png)
![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide](/img/structure/B15125539.png)

![4,6,6a,7,8,9,10,10a-Octahydroindolo[4,3-fg]quinolin-9-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B15125568.png)
